
5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole: is a substituted pyridylsulfinylbenzimidazole compound. It is related to Omeprazole, a well-known proton pump inhibitor used to reduce gastric acid secretion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole involves multiple steps, starting from the appropriate substituted benzimidazole and pyridine derivatives. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Substitution reactions: Introduction of the pyridylsulfinyl group is done via nucleophilic substitution reactions.
Methylation: Methyl groups are introduced using methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Substituted derivatives: From various substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Biology:
Enzyme inhibition: It can act as an inhibitor for certain enzymes, similar to Omeprazole.
Medicine:
Gastric acid reduction: Potential use in reducing gastric acid secretion, similar to Omeprazole.
Industry:
Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The compound exerts its effects by covalently binding to the proton pump (H+/K+ ATPase) in the stomach lining, thereby inhibiting gastric acid secretion . This mechanism involves:
Binding to the enzyme: The compound forms a covalent bond with cysteine residues on the proton pump.
Inhibition of acid secretion: This prevents the enzyme from functioning, leading to reduced acid production.
Vergleich Mit ähnlichen Verbindungen
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Uniqueness:
Structural differences: The presence of additional methyl groups and the absence of a methoxy group make 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole unique.
Potential for improved efficacy: These structural differences may lead to better binding affinity and efficacy in reducing gastric acid secretion.
Eigenschaften
Molekularformel |
C16H17N3O2S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-[(4-methoxypyridin-2-yl)methylsulfinyl]-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15-14(7-10)18-16(19-15)22(20)9-12-8-13(21-3)4-5-17-12/h4-8H,9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
LHPUOJPOPYBYJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)NC(=N2)S(=O)CC3=NC=CC(=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


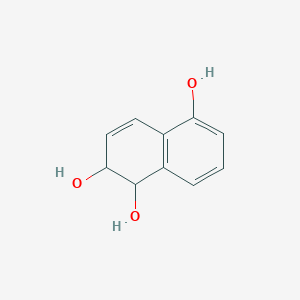
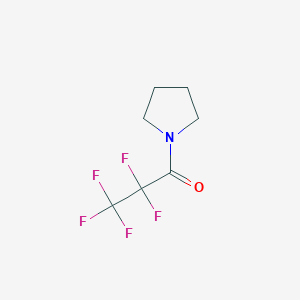
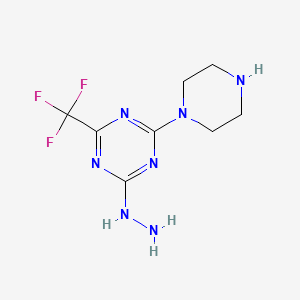
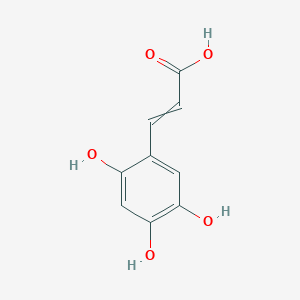
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
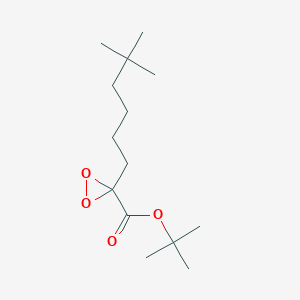

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)

